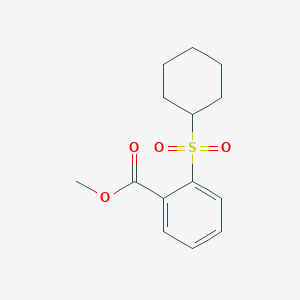

Methyl-2-(cyclohexylsulphonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a benzoic acid core substituted with a cyclohexylsulfonyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester typically involves the esterification of benzoic acid derivatives with cyclohexylsulfonyl chloride in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the esterification process is facilitated by the use of a catalyst like dimethylaminopyridine (DMAP) or triethylamine. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized in industrial settings to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: Nucleophilic substitution reactions can occur at the benzoic acid core or the cyclohexylsulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used

Scientific Research Applications

Benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles in biological systems. The ester functional group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components to exert its effects .

Comparison with Similar Compounds

Similar Compounds

- Benzoic acid, 2-methyl-, methyl ester

- Benzoic acid, 2-(phenylsulfonyl)-, methyl ester

- Benzoic acid, 2-(cyclohexylthio)-, methyl ester

Uniqueness

Benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester is unique due to the presence of the cyclohexylsulfonyl group, which imparts distinct chemical and physical properties compared to other benzoic acid derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry .

Biological Activity

Methyl-2-(cyclohexylsulphonyl)benzoate is a compound that has garnered attention for its diverse biological activities. This article presents an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a benzoate structure with a cyclohexylsulfonyl group. This unique configuration may contribute to its biological efficacy, particularly in interactions with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonamide compounds have shown antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial growth by disrupting essential metabolic pathways .

2. Anticancer Potential

this compound may possess anticancer properties, particularly through its interaction with carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. Studies have demonstrated that sulfonamide derivatives can selectively inhibit CAIX, leading to reduced tumor growth and metastasis . The binding affinity of these compounds to CAIX suggests potential for further development as anticancer agents.

3. Anti-inflammatory Effects

Compounds within this class have been studied for their anti-inflammatory activities. In animal models, certain sulfonamide derivatives have shown to reduce inflammation markers significantly, indicating their potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Inhibition of CAIX | |

| Anti-inflammatory | Reduction of inflammatory markers |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various sulfonamide derivatives, this compound was tested against multiple strains of bacteria. Results showed significant inhibition zones comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation into the effects of this compound on cancer cell lines demonstrated a marked reduction in cell viability at micromolar concentrations. The study employed flow cytometry to assess apoptosis rates, revealing that the compound induces programmed cell death in cancer cells via the mitochondrial pathway .

Properties

CAS No. |

861113-49-7 |

|---|---|

Molecular Formula |

C14H18O4S |

Molecular Weight |

282.36 g/mol |

IUPAC Name |

methyl 2-cyclohexylsulfonylbenzoate |

InChI |

InChI=1S/C14H18O4S/c1-18-14(15)12-9-5-6-10-13(12)19(16,17)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |

InChI Key |

FUAMFXZQNPFPNX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)(=O)C2CCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.